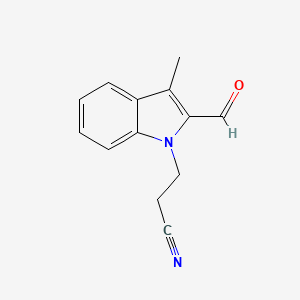
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile, often involves the Fischer indole synthesis. This method typically uses a ketone or aldehyde and a phenylhydrazine under acidic conditions to form the indole ring . For instance, the reaction of 2-chloro acetamide derivatives with indole-3-carbaldehyde oxime in the presence of potassium iodide and potassium carbonate under reflux conditions can yield various indole derivatives .
Industrial Production Methods
Industrial production methods for indole derivatives may involve continuous flow processes and the use of catalysts to enhance yield and selectivity. These methods are designed to be scalable and cost-effective, ensuring the efficient production of the desired compounds .
Chemical Reactions Analysis
Types of Reactions
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group can yield 3-(2-Carboxy-3-methyl-1H-indol-1-yl)propanenitrile, while reduction of the nitrile group can yield 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamine .
Scientific Research Applications
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(2-Formyl-1H-indol-1-yl)propanenitrile
- 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanoic acid
- 3-(2-Formyl-3-methyl-1H-indol-1-yl)propanamine .
Uniqueness
3-(2-Formyl-3-methyl-1H-indol-1-yl)propanenitrile is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61922-02-9 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(2-formyl-3-methylindol-1-yl)propanenitrile |
InChI |
InChI=1S/C13H12N2O/c1-10-11-5-2-3-6-12(11)15(8-4-7-14)13(10)9-16/h2-3,5-6,9H,4,8H2,1H3 |
InChI Key |
BDCKJPUNORRZMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CCC#N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















